molecular formula C36H57N B8181411 3,6-didodecyl-9H-carbazole

3,6-didodecyl-9H-carbazole

Cat. No.: B8181411
M. Wt: 503.8 g/mol
InChI Key: VLDIPIZQJJSIMC-UHFFFAOYSA-N
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Description

3,6-Didodecyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make them valuable in various applications, including organic electronics, photovoltaics, and light-emitting devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-didodecyl-9H-carbazole typically involves the functionalization of the carbazole core at the 3 and 6 positions with dodecyl groups. One common method is the Friedel-Crafts alkylation reaction, where carbazole is reacted with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Didodecyl-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-3,6-dione derivatives.

    Reduction: Reduction reactions can convert the carbazole core to dihydrocarbazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at the nitrogen atom or other positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of Lewis acids are commonly employed.

Major Products

    Oxidation: Carbazole-3,6-dione derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Various N-substituted carbazole derivatives.

Scientific Research Applications

3,6-Didodecyl-9H-carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to its excellent optoelectronic properties.

Mechanism of Action

The mechanism of action of 3,6-didodecyl-9H-carbazole involves its interaction with molecular targets through its aromatic and nitrogen-containing structure. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diphenyl-9H-carbazole: Another derivative with phenyl groups at the 3 and 6 positions, known for its electron-donating properties and use in OLEDs.

    3,6-Dimethyl-9H-carbazole: A derivative with methyl groups at the 3 and 6 positions, used in the synthesis of polymers and other materials.

Uniqueness

3,6-Didodecyl-9H-carbazole is unique due to its long alkyl chains, which enhance its solubility in organic solvents and improve its processability in various applications. The dodecyl groups also influence the compound’s electronic properties, making it suitable for specific optoelectronic applications.

Biological Activity

3,6-Didodecyl-9H-carbazole is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a carbazole derivative characterized by a dodecyl substituent at the 3 and 6 positions of the carbazole ring. Its unique structure allows it to engage in various interactions with biological molecules, enhancing its potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various carbazole derivatives, it was found that compounds with similar structures demonstrated effectiveness against common bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 μg/mL, suggesting moderate antibacterial efficacy compared to standard antibiotics like chloramphenicol .

Anticancer Effects

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. Notably, studies have shown that related carbazole derivatives can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and the inhibition of cell proliferation. For instance, some derivatives demonstrated IC50 values as low as 5.9 µg/mL against A549 lung carcinoma cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µg/mL)
This compoundA549 (lung carcinoma)5.9
N-ethyl-carbazole derivativesC6 (glioma)25.7

The biological activity of this compound can be attributed to its ability to interact with cellular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors involved in critical cellular processes.

Case Studies and Research Findings

A review of various studies highlights the compound's potential in drug development:

  • Antitumor Activity : A derivative of carbazole was shown to enhance apoptosis in melanoma cells while sparing normal melanocytes, indicating a selective toxicity towards cancer cells .
  • Neuroprotective Effects : Some carbazole derivatives have been reported to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Antidiabetic Potential : Research on fused carbazole-imidazoles indicated significant inhibitory action against yeast α-glucosidase, positioning these compounds as candidates for diabetes management .

Properties

IUPAC Name

3,6-didodecyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H57N/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-35-33(29-31)34-30-32(26-28-36(34)37-35)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37H,3-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDIPIZQJJSIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)NC3=C2C=C(C=C3)CCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H57N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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